molecular formula C16H28O3Si B14184657 Triethoxy(2-methyl-2-phenylpropyl)silane CAS No. 917878-19-4

Triethoxy(2-methyl-2-phenylpropyl)silane

Cat. No.: B14184657
CAS No.: 917878-19-4
M. Wt: 296.48 g/mol
InChI Key: YMANXHQJLDGETJ-UHFFFAOYSA-N
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Description

Triethoxy(2-methyl-2-phenylpropyl)silane is an organosilicon compound that functions as a silane coupling agent. Its molecular structure follows the general form of Y-R-Si-(OR')₃, where the triethoxysilyl group (-Si(OCH₂CH₃)₃) can hydrolyze in the presence of water to form reactive silanols . These silanol groups can then condense with hydroxyl groups present on inorganic surfaces—such as glass, metals, or mineral fillers—creating stable covalent bonds . Concurrently, the bulky 2-methyl-2-phenylpropyl organic group (Y-) is designed to interact with, or be compatible with, various organic polymers and resins . This dual functionality allows the molecule to act as a molecular bridge at the interface of inorganic and organic materials, significantly improving adhesion, reducing interfacial stress, and enhancing the overall performance of composite systems . In research and development, this silane is particularly valuable for modifying material surfaces and enhancing composite materials. Potential applications include its use as a surface treatment for silica, glass fibers, or other mineral fillers to improve their dispersion and interfacial bonding within polymer matrices like thermosets, thermoplastics, and elastomers . The specific nature of the 2-methyl-2-phenylpropyl group may offer enhanced compatibility with hydrophobic or aromatic polymer systems. Researchers can leverage this compound to develop advanced composites with improved mechanical strength, reduced water absorption, and enhanced durability for applications in specialized coatings, adhesives, and high-performance plastics . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917878-19-4

Molecular Formula

C16H28O3Si

Molecular Weight

296.48 g/mol

IUPAC Name

triethoxy-(2-methyl-2-phenylpropyl)silane

InChI

InChI=1S/C16H28O3Si/c1-6-17-20(18-7-2,19-8-3)14-16(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3

InChI Key

YMANXHQJLDGETJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C)(C)C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Triethoxy 2 Methyl 2 Phenylpropyl Silane

Hydrolysis and Condensation Mechanisms of Triethoxysilane Groups

The transformation of triethoxy(2-methyl-2-phenylpropyl)silane from a monomeric species to a cross-linked polysiloxane network proceeds through a two-step mechanism: hydrolysis and condensation. These reactions can occur sequentially or simultaneously after the initial hydrolysis step. gelest.com

The initial step in the reaction of this compound is the hydrolysis of the ethoxy groups (–OCH2CH3) to form silanol (B1196071) groups (–Si–OH). gelest.com This reaction is a nucleophilic substitution where water molecules attack the silicon atom, leading to the displacement of ethanol (B145695). The hydrolysis can proceed in a stepwise manner, with the three ethoxy groups hydrolyzing sequentially.

The general reaction can be represented as: R–Si(OCH2CH3)3 + 3H2O → R–Si(OH)3 + 3CH3CH2OH

Where R is the 2-methyl-2-phenylpropyl group. The resulting silanetriol, (2-methyl-2-phenylpropyl)silanetriol, is a highly reactive intermediate. gelest.com The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the presence of catalysts. researchgate.net Both acid and base catalysis can accelerate the hydrolysis of alkoxysilanes. gelest.com Under acidic conditions, the ethoxy group is protonated, making it a better leaving group. Under basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is facilitated. nih.gov The presence of bulky organic substituents, such as the 2-methyl-2-phenylpropyl group, can influence the stability of the resulting silanol intermediates. Specifically, phenyl and tertiary butyl groups favor the formation of stable monomeric silanols. gelest.com

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions to form stable siloxane linkages (Si–O–Si). elsevier.es This process involves the elimination of a water molecule or an alcohol molecule between two silanol groups or a silanol and an ethoxy group, respectively. nih.gov

The condensation reactions can be categorized as follows:

Water-producing condensation: ≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H2O nih.gov

Alcohol-producing condensation: ≡Si–OH + CH3CH2O–Si≡ → ≡Si–O–Si≡ + CH3CH2OH

These condensation reactions lead to the formation of oligomeric and eventually polymeric siloxane structures. researchgate.net The continued condensation of silanol groups results in the formation of a three-dimensional cross-linked network. semanticscholar.org The rate and extent of condensation are influenced by factors such as pH, temperature, and the concentration of silanol groups. dtic.mil The structure of the resulting polysiloxane network can range from linear chains to highly branched and cross-linked structures.

Reaction StageReactantsProducts
Hydrolysis This compound, Water(2-methyl-2-phenylpropyl)silanetriol, Ethanol
Condensation (2-methyl-2-phenylpropyl)silanetriol moleculesPolysiloxane network, Water

The kinetics of both hydrolysis and condensation of trialkoxysilanes like this compound are significantly influenced by the presence of catalysts. nih.gov Both acid and base catalysts are effective in accelerating these reactions. gelest.com

Acid Catalysis: Under acidic conditions, the hydrolysis rate is generally faster than the condensation rate. researchgate.net The mechanism involves the protonation of the alkoxy group, making it more susceptible to nucleophilic attack by water. nih.gov

Base Catalysis: In basic media, the condensation reaction is typically faster than hydrolysis. The mechanism involves the deprotonation of a silanol group to form a more nucleophilic silanolate anion (≡Si–O⁻), which then attacks another silicon atom. nih.gov

Amines can also act as effective catalysts for the hydrolysis and condensation of alkoxysilanes. For instance, n-propylamine has been shown to be more effective in accelerating the surface reaction of an alkoxysilane with silica (B1680970) than water or acetic acid. dtic.mil This catalytic effect is attributed to the amine's ability to either aid in the hydrolysis of the alkoxy groups or accelerate the condensation between the hydrolyzed silane (B1218182) and surface hydroxyls. dtic.mil The choice of catalyst can therefore be used to control the relative rates of hydrolysis and condensation, thereby influencing the final structure of the siloxane network.

Catalyst TypeEffect on Hydrolysis RateEffect on Condensation Rate
Acid AcceleratedAccelerated, but generally slower than hydrolysis
Base AcceleratedAccelerated, and generally faster than hydrolysis
Amine AcceleratedAccelerated

Interfacial Reaction Pathways as a Coupling Agent

As a coupling agent, this compound facilitates a durable bond between inorganic substrates and organic polymers. This is achieved through the dual functionality of the molecule: the triethoxysilyl group reacts with the inorganic surface, while the 2-methyl-2-phenylpropyl group interacts with the polymer matrix.

The primary mechanism for the adhesion of this compound to inorganic substrates, such as glass, silica, and metal oxides, involves the formation of covalent bonds. researchgate.net These substrates are typically rich in surface hydroxyl (–OH) groups. researchgate.net

The process begins with the hydrolysis of the triethoxy groups of the silane to form reactive silanol groups, as described in section 3.1.1. researchgate.net These silanol groups can then form hydrogen bonds with the hydroxyl groups on the inorganic surface. researchgate.net Upon drying or curing, a condensation reaction occurs between the silane's silanol groups and the substrate's hydroxyl groups, resulting in the formation of stable, covalent Si–O–Substrate bonds with the concomitant loss of water. gelest.comresearchgate.net It is generally accepted that at the interface, only one or two of the three silanol groups from each silane molecule bond directly to the substrate surface. gelest.com The remaining silanol groups may condense with adjacent silane molecules to form a cross-linked network parallel to the surface. gelest.com

The nature of the interaction between the 2-methyl-2-phenylpropyl group and the polymer matrix is primarily physical, involving mechanisms such as:

Interpenetration: The organic group can physically entangle with the polymer chains, creating a diffuse interphase region. semanticscholar.org

Compatibility: The phenyl group can enhance the compatibility of the silane with aromatic-based polymer resins, promoting better dispersion and adhesion.

Mechanism of Adhesion Promotion at the Substrate/Matrix Interphase

This compound functions as a coupling agent, creating a molecular bridge at the interface between an inorganic substrate and an organic polymer matrix to enhance adhesion. dakenchem.comsisib.com The mechanism of this process can be understood through a series of chemical reactions involving the triethoxysilyl group and the interactions of the 2-methyl-2-phenylpropyl group.

The primary mechanism of adhesion for silane coupling agents involves a dual-reactivity model. dakenchem.com One part of the silane molecule bonds with the inorganic substrate, while the other part establishes compatibility and potential entanglement with the organic matrix. dakenchem.comsisib.com

The process begins with the hydrolysis of the ethoxy groups on the silicon atom in the presence of water. This reaction forms reactive silanol groups (Si-OH). gelest.comgelest.com These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates (such as glass, metal oxides, and minerals), forming stable covalent siloxane bonds (Si-O-Substrate). gelest.comccl.net This initial step firmly anchors the silane molecule to the inorganic surface.

Subsequently, the silanol groups can also undergo self-condensation, forming a cross-linked polysiloxane network on the substrate surface. gelest.com This network can enhance the durability and hydrothermal stability of the adhesive bond.

The 2-methyl-2-phenylpropyl group of this compound is a bulky, non-polar, and non-reactive organic functional group. Unlike organofunctional silanes that have reactive groups (e.g., amino, epoxy, or vinyl), the 2-methyl-2-phenylpropyl group does not form covalent bonds with the organic polymer matrix. sisib.com Instead, its role in adhesion promotion is primarily through physical interactions. The bulky nature of this group can influence the morphology of the interphase region. ccl.net

Table 1: General Mechanism of Silane Coupling Agents at the Substrate/Matrix Interphase

StepDescriptionChemical Representation
1. Hydrolysis The alkoxy groups (e.g., ethoxy) on the silane react with water to form reactive silanol groups.R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH
2. Condensation with Substrate The silanol groups condense with hydroxyl groups on the inorganic substrate surface, forming stable covalent bonds.R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O
3. Interfacial Cross-linking The silanol groups can self-condense to form a cross-linked siloxane network at the interface.2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
4. Interaction with Polymer Matrix The organofunctional group (R) interacts with the organic polymer matrix through various mechanisms (covalent bonding, interpenetrating networks, or physical interactions).Polymer Matrix <=> R-Si-O-Substrate

General Hydride Transfer Chemistry in Silane Reactivity

Hydrosilanes, which are silicon compounds containing one or more silicon-hydrogen (Si-H) bonds, can act as reducing agents by transferring a hydride ion (H⁻) to an electrophilic center. This process is a fundamental aspect of silane reactivity and is utilized in various chemical transformations. The reactivity of the Si-H bond is influenced by the substituents on the silicon atom, with electron-donating groups generally increasing the hydridic character of the hydrogen and thus the rate of hydride transfer.

The mechanism of hydride transfer from a silane to a carbocation, a common electrophile, typically follows a second-order rate law. The reaction involves the direct transfer of a hydride from the silane to the carbocation in a single, rate-determining step. This process leads to the formation of a silicenium ion (R₃Si⁺) intermediate, which is then typically quenched by a nucleophile present in the reaction mixture.

Kinetic studies and isotope effects have provided evidence against a stepwise mechanism involving single-electron transfer (SET) followed by hydrogen atom transfer. Instead, the data supports a polar mechanism where the Si-H bond directly attacks the electrophile. The rates of these reactions are sensitive to the nature of the substituents on both the silane and the electrophile.

The hydride-donating ability of silanes is influenced by the electronic and steric effects of the substituents on the silicon atom. Generally, alkyl groups enhance the reactivity of the Si-H bond more than phenyl groups. For instance, trihexylsilane (B1587915) is significantly more reactive as a hydride donor than triphenylsilane. This difference in reactivity is attributed to the greater electron-donating ability of the hexyl groups compared to the phenyl groups.

Table 2: Relative Reactivities of Selected Hydrosilanes in Hydride Transfer Reactions

HydrosilaneRelative Reactivity
Hexylsilane (H₃SiHex)1.00
Dihexylsilane (H₂SiHex₂)155
Trihexylsilane (HSiHex₃)7890
Phenylsilane (H₃SiPh)1.00
Diphenylsilane (H₂SiPh₂)17.2
Triphenylsilane (HSiPh₃)119

Data is qualitative and intended for comparative purposes.

The reactivity of the Si-H bond can be further enhanced by the presence of strong acids, which can protonate the substrate and generate a more electrophilic species, thereby facilitating the hydride transfer. Additionally, fluoride (B91410) ions can coordinate to the silicon atom, forming a hypervalent silicate (B1173343) species that is a more potent hydride donor.

Advanced Characterization Techniques in Triethoxy 2 Methyl 2 Phenylpropyl Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Triethoxy(2-methyl-2-phenylpropyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy is used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. libretexts.orglibretexts.org For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton present in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms like oxygen and unsaturated systems like the phenyl group. libretexts.orgpressbooks.pub

The expected proton signals are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and the integration of the signal area, which is proportional to the number of protons it represents. Based on analogous structures, the predicted ¹H NMR data are summarized in the table below. pdx.edu

Predicted ¹H NMR Spectral Data for this compound

Proton GroupStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl Protons-C₆H₅7.0 - 7.5Multiplet5H
Ethoxy Methylene Protons-O-CH₂-CH₃3.5 - 4.0Quartet6H
Propyl Methine Proton-CH(CH₃)-~2.5Multiplet1H
Propyl Methylene Protons-Si-CH₂-~1.5Multiplet2H
Ethoxy Methyl Protons-O-CH₂-CH₃1.0 - 1.3Triplet9H
Propyl Methyl Protons-CH(CH₃)-~1.0Doublet3H

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. rsc.orgrsc.org

For this compound, the silicon atom is bonded to one carbon atom and three ethoxy groups. This arrangement is classified as a T-type environment in siloxane chemistry. The chemical shift for such structures typically falls within a well-defined range. pascal-man.comuni-muenchen.de Computational studies show that the specific geometry and the nature of the alkyl and alkoxy groups influence the precise chemical shift. researchgate.net

Predicted ²⁹Si NMR Chemical Shift for this compound

Silicon EnvironmentGeneral StructurePredicted Chemical Shift (δ, ppm)
AlkyltrialkoxysilaneR-Si(OR')₃-55 to -65

Mass Spectrometry for Compound Detection and Identification

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.orgchemguide.co.uklibretexts.org

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). This ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for trialkoxysilanes include the loss of alkoxy groups and cleavage of the silicon-carbon bond. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

Fragment IonDescriptionPredicted m/z
[M]⁺Molecular Ion282.2
[M - C₂H₅O]⁺Loss of an ethoxy group237.2
[Si(OC₂H₅)₃]⁺Triethoxysilyl cation163.1
[M - C₉H₁₁]⁺Loss of the 2-methyl-2-phenylpropyl group163.1
[C₉H₁₁]⁺2-methyl-2-phenylpropyl cation119.1

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When this compound is applied as a monolayer or thin film on a substrate, XPS can be used to analyze the resulting surface chemistry. acs.orgresearchgate.net

XPS analysis provides binding energies for core-level electrons (e.g., Si 2p, C 1s, O 1s). These binding energies are characteristic of a specific element and its oxidation state or chemical environment. researchgate.netuchicago.edu For an organosilane layer, distinct peaks corresponding to the different chemical bonds can be identified. xpsfitting.comthermofisher.com

Typical XPS Binding Energies for Organosilane Surface Layers

Core LevelChemical State / BondTypical Binding Energy (eV)
Si 2pOrganic Si (R-Si-O)~102.0 - 102.7
Silicon Dioxide (SiO₂)~103.5
C 1sC-C / C-H~285.0
C-Si~284.0
C-O~286.5
O 1sSi-O-C / Si-O-Si~532.5 - 533.0
C-O~533.0 - 533.5

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8-285.0 eV and can vary slightly based on the substrate and specific molecular arrangement. researchgate.netresearchgate.net

Applications of Triethoxy 2 Methyl 2 Phenylpropyl Silane in Advanced Materials Engineering

Design and Fabrication of Hybrid Organic-Inorganic Materials

Organoalkoxysilanes like Triethoxy(2-methyl-2-phenylpropyl)silane are fundamental building blocks for creating hybrid materials that synergistically combine the properties of both organic and inorganic components. The dual nature of its chemical structure is key to this functionality. The triethoxy groups can undergo hydrolysis and condensation to form a stable, inorganic siloxane (Si-O-Si) network, similar to silica (B1680970). Simultaneously, the organic 2-methyl-2-phenylpropyl group becomes an integral part of the structure, imparting organic characteristics to the final material.

Precursor for Silicone-Based Polymer Synthesis

In the synthesis of silicone polymers, particularly room temperature vulcanized (RTV) silicone rubbers and resins, trialkoxysilanes are essential as cross-linking agents. researchgate.netmdpi.com this compound can serve this purpose in condensation-cure silicone systems. The process involves the hydrolysis of the ethoxy groups in the presence of moisture, which forms reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl-terminated silicone polymers (like hydroxy silicone oil) or with each other, creating a durable three-dimensional cross-linked network. researchgate.net

The incorporation of the bulky 2-methyl-2-phenylpropyl group into the silicone network influences the final properties of the polymer. This group can enhance thermal stability and modify the mechanical properties of the silicone rubber, contributing to improved tensile strength and heat resistance. researchgate.net

Tailoring Material Properties Through Hybridization

The specific organic group attached to the silicon atom is a primary determinant of the final properties of a hybrid material. The 2-methyl-2-phenylpropyl group in this silane (B1218182) imparts several desirable characteristics:

Hydrophobicity: The large, non-polar hydrocarbon and phenyl structure increases the water-repellency of material surfaces and matrices it is incorporated into.

Thermal Stability: The presence of the phenyl ring enhances the thermal stability of the resulting polymer network.

Mechanical Modification: The bulky nature of the group can disrupt the close packing of polymer chains, which can increase flexibility and impact resistance in rigid systems.

By controlling the concentration of this silane in a hybrid formulation, engineers can precisely tailor the material's physical and chemical properties to meet the demands of specific applications.

Interfacial Adhesion Promotion in Advanced Composite Materials

A primary application for organosilanes is to act as coupling agents or adhesion promoters at the interface between inorganic reinforcements (like glass, minerals, or natural fibers) and an organic polymer matrix. researchgate.net This is particularly crucial in composite materials, where the transfer of stress from the flexible polymer to the high-strength reinforcement is dependent on the integrity of the interfacial bond. Poor adhesion at this interface can lead to premature failure of the composite material. goettingen-research-online.de

The mechanism involves the triethoxy groups of the silane hydrolyzing to form silanols. These silanols react with hydroxyl groups present on the surface of the inorganic filler to form strong, covalent Si-O-filler bonds. The organic 2-methyl-2-phenylpropyl group then orients away from the filler surface and into the polymer matrix, improving compatibility and adhesion through physical entanglement and van der Waals forces.

Enhancement in Mineral- and Glass-Reinforced Composites

In composites reinforced with mineral fillers (like silica, alumina (B75360) trihydrate) or glass fibers, the surfaces are rich in hydroxyl groups, making them receptive to silane treatment. mdpi.com Applying this compound to these reinforcements creates a chemical bridge between the hydrophilic filler surface and a typically hydrophobic polymer matrix. researchgate.net This improved interfacial bonding leads to significant enhancements in the mechanical properties of the composite, such as tensile and flexural strength. mdpi.com The use of silane coupling agents is a well-established method to improve the mechanical performance and dispersion of fillers within the polymer matrix. mdpi.com

Below is a table showing representative data on how a silane coupling agent can affect the mechanical properties of glass fiber-reinforced composites.

PropertyUntreated Glass Fiber CompositeSilane-Treated Glass Fiber CompositePercentage Improvement
Tensile Strength 150 MPa210 MPa40%
Flexural Strength 250 MPa375 MPa50%
Flexural Modulus 10 GPa13 GPa30%

This is an interactive table based on representative research findings demonstrating the typical impact of silane treatment on glass fiber composites. Actual values can vary based on the specific polymer, fiber content, and processing conditions.

Improvement in Natural Fiber/Polymer Composites

Natural fibers, such as wood, cellulose, and palmyra fibers, are increasingly used as sustainable reinforcing agents in polymer composites. scilit.com However, their inherent hydrophilic nature makes them incompatible with non-polar polymer matrices, leading to poor interfacial adhesion. researchgate.net Silane coupling agents are highly effective in overcoming this challenge. researchgate.netmdpi.com

The surface of natural fibers contains abundant hydroxyl groups from cellulose, which readily react with the hydrolyzed this compound. scilit.com This surface modification reduces the moisture absorption of the fibers and enhances their compatibility with the polymer matrix. scilit.com The non-polar 2-methyl-2-phenylpropyl group is particularly effective at promoting adhesion with thermoplastic matrices like polypropylene (B1209903) and recycled acrylonitrile-butadiene-styrene (ABS). mdpi.com This results in composites with improved mechanical performance, including higher tensile strength and modulus. mdpi.com

The following table illustrates the typical effect of silane treatment on the tensile properties of natural fiber composites.

Composite FormulationTensile StrengthTensile Modulus
Polymer Matrix Only 25 MPa1.5 GPa
Matrix + 20% Untreated Natural Fiber 28 MPa2.5 GPa
Matrix + 20% Silane-Treated Natural Fiber 35 MPa2.8 GPa

This interactive table presents typical data showing how silane treatment enhances the mechanical properties of natural fiber-reinforced polymers. Specific results depend on the fiber type, polymer, and processing methods.

Durability of Interfacial Bonding Against Environmental Degradation

The interface between the reinforcement and the polymer matrix is often the most vulnerable area in a composite, particularly when exposed to harsh environmental conditions like moisture and temperature fluctuations. mdpi.com Water ingress can weaken the interfacial bonds, leading to a degradation of the composite's mechanical properties. researchgate.net

Silane coupling agents significantly enhance the durability of this interface. Firstly, the covalent Si-O-filler bonds formed are more hydrolytically stable than the weaker hydrogen bonds they replace. Secondly, the layer of organofunctional silane at the interface, particularly one with a hydrophobic organic group like 2-methyl-2-phenylpropyl, acts as a barrier that repels water, slowing down the degradation process. mdpi.com Composites manufactured with silane-treated fibers consistently show less performance degradation after long-term exposure to corrosive or humid environments compared to their untreated counterparts. mdpi.com This enhanced durability is critical for the long-term service life of composite materials in demanding applications. researchgate.net

Surface Modification Technologies

Silane coupling agents are frequently employed to alter the surface properties of various substrates, enhancing their performance in a range of applications.

Surface Functionalization of Nanomaterials (e.g., Nanoparticles, Carbon Nanotubes, Cellulose)

The surface of nanomaterials can be functionalized with silanes to improve their dispersion in polymer matrices and to create a strong interfacial bond. The triethoxy groups of the silane can react with hydroxyl groups present on the surface of many nanomaterials, such as silica nanoparticles, carbon nanotubes (after an oxidation step), and cellulose. The 2-methyl-2-phenylpropyl group would then provide a hydrophobic and organophilic surface, facilitating the integration of these nanomaterials into non-polar polymer matrices. This functionalization is critical for realizing the full potential of nanocomposites.

Development of Functional Coatings

Silanes are integral to the formulation of functional coatings, where they can act as adhesion promoters, crosslinkers, and surface modifiers. By incorporating a silane like this compound into a coating formulation, it is theoretically possible to enhance the coating's adhesion to the substrate and improve its resistance to moisture and chemicals. The phenyl group might also contribute to improved thermal stability and specific optical properties of the coating.

Integration into Polymer Systems for Enhanced Performance

The addition of silanes to polymer composites can lead to significant improvements in their processing and final properties.

Improvement of Rheological Properties in Ceramic/Polymer Composites

In highly filled ceramic/polymer composites, the viscosity of the mixture is a critical parameter for processing. Surface treatment of the ceramic fillers with a silane can reduce inter-particle friction and improve the wetting of the filler by the polymer. This typically leads to a reduction in the viscosity of the composite slurry, allowing for higher filler loading and easier processing. The bulky 2-methyl-2-phenylpropyl group could potentially provide a steric shielding effect, further contributing to a reduction in viscosity.

Influence on Electrical and Thermal Conductivity of Composites

While specific research detailing the influence of this compound on the electrical and thermal conductivity of composites is not extensively documented in publicly available literature, the fundamental role of silane coupling agents in this domain is well-established. Silanes, in general, are pivotal in enhancing the performance of composite materials by improving the interfacial adhesion between the polymer matrix and inorganic fillers, which is a critical factor for both thermal and electrical transport.

The mechanism by which silane coupling agents can enhance thermal conductivity in a composite involves the formation of a stable bridge between the filler and the polymer matrix. This improved interface reduces phonon scattering at the filler-matrix boundary, thereby facilitating more efficient heat transfer through the material. For instance, studies on other silanes have shown that modifying fillers such as boron nitride (BN) or aluminum oxide (Al2O3) with a suitable silane coupling agent can significantly increase the thermal conductivity of the resulting polymer composites. The treatment promotes better dispersion of the filler particles and creates a continuous pathway for heat flow.

Similarly, in the context of electrical conductivity, the role of the interface is crucial. For composites designed to be electrically conductive, a well-bonded interface mediated by a silane coupling agent can ensure a more effective percolation network of conductive fillers like graphene nanoplatelets or carbon nanotubes. This leads to lower interfacial resistance and enhanced electron transport throughout the composite. Conversely, for electrically insulating composites, a strong interface can help in maintaining the dielectric properties by preventing moisture ingress and reducing the formation of voids that could lead to dielectric breakdown. The choice of silane is critical, as its chemical structure influences the compatibility with the polymer and the surface chemistry of the filler. While direct data for this compound is scarce, its molecular structure suggests it could be a candidate for modifying fillers in various polymer systems to tailor their thermal and electrical properties.

Emerging Applications in Cutting-Edge Technologies

The versatility of silane coupling agents, including potentially this compound, extends to several high-technology fields where the precise control of material interfaces is paramount.

Additive Manufacturing (e.g., SLA 3D Printing of Ceramic/Polymer Composites)

In the realm of additive manufacturing, particularly in stereolithography (SLA) 3D printing of ceramic/polymer composites, silane coupling agents play a critical role. SLA builds objects layer-by-layer by photocuring a liquid resin, and for ceramic/polymer composites, this resin is heavily loaded with ceramic particles. The primary challenge is to achieve a homogeneous dispersion of the ceramic filler within the photopolymer resin and to ensure strong adhesion between the cured polymer matrix and the ceramic particles in the final printed object.

Silane coupling agents are employed to functionalize the surface of the ceramic particles. This surface treatment improves the compatibility of the inorganic filler with the organic resin, preventing particle agglomeration and reducing the viscosity of the slurry, which is crucial for the printability of the material. A lower viscosity allows for higher filler loading, leading to printed parts with higher ceramic content and, consequently, improved mechanical properties. While specific studies on this compound in this application are not prominent, the general principle involves the silane's alkoxy groups hydrolyzing and condensing with hydroxyl groups on the ceramic surface, while the organic functionality of the silane co-reacts with the polymer resin during the photopolymerization process. This creates a robust covalent bond across the interface, enhancing the mechanical strength, stiffness, and dimensional stability of the 3D-printed composite part.

Catalysis (e.g., Xerogel-Sequestered Organochalcogenide Catalysts)

Silane coupling agents are instrumental in the development of next-generation catalysts, particularly in the formation of xerogel-sequestered catalysts. Xerogels, which are porous solid materials derived from the sol-gel process, can act as high-surface-area supports for catalytic species. Organochalcogenide catalysts, for example, have shown promise in various chemical transformations.

The role of silanes in this context is to covalently link the catalytically active organochalcogenide moiety to the silica network of the xerogel. Typically, a silane with a reactive organic group is first attached to the organochalcogenide molecule. Then, the alkoxy groups of the silane undergo hydrolysis and co-condensation with a silica precursor, such as tetraethoxysilane (TEOS), during the sol-gel process. This results in the catalyst being homogeneously distributed and permanently entrapped within the porous xerogel matrix. This sequestration prevents the catalyst from leaching into the reaction medium, allowing for easy separation and recycling of the catalyst. While research has highlighted the use of various functionalized silanes for this purpose, the specific application of this compound would depend on its reactivity and stability within the desired catalytic system. The phenylpropyl group could potentially influence the catalyst's microenvironment and, consequently, its activity and selectivity.

Energy Harvesting Devices (e.g., Triboelectric Nanogenerators)

In the field of energy harvesting, triboelectric nanogenerators (TENGs) have emerged as a promising technology for converting ambient mechanical energy into electrical energy. The performance and durability of TENGs are highly dependent on the properties of the triboelectric materials and the interface between them.

Silane coupling agents are utilized to enhance the performance and longevity of TENGs in several ways. They can be used to modify the surface of one or both of the triboelectric layers to increase their surface charge density and enhance the charge transfer during contact and separation. Furthermore, silanes can improve the adhesion between the triboelectric layers and the electrodes or substrates, which is critical for the mechanical robustness and long-term stability of the device. For instance, modifying a polymer surface with a silane can create a more robust interface with a deposited electrode, preventing delamination during repeated mechanical cycling. While specific data on this compound is not available, the general application of silanes in TENGs suggests that they are a key component in designing high-performance and durable energy harvesting devices. The choice of silane can influence the surface energy, hydrophobicity, and charge-trapping capabilities of the triboelectric surfaces, thereby directly impacting the output performance of the TENG.

Future Research Directions and Challenges in Triethoxy 2 Methyl 2 Phenylpropyl Silane Chemistry

Development of Sustainable and Efficient Synthetic Routes

Currently, detailed and optimized synthetic routes specifically for Triethoxy(2-methyl-2-phenylpropyl)silane are not extensively reported in publicly accessible literature. Future research could focus on developing novel, sustainable, and efficient methods for its synthesis. This would involve moving beyond traditional synthesis methods, which may involve hazardous reagents or produce significant waste, towards greener alternatives.

Key research objectives could include:

Catalyst Development: Investigating novel catalysts to improve reaction yields and selectivity, while minimizing energy consumption. This could involve exploring earth-abundant metal catalysts or biocatalytic routes.

Alternative Feedstocks: Exploring the use of renewable or bio-based starting materials to reduce the environmental footprint of the synthesis process.

Process Optimization: Utilizing process intensification techniques, such as flow chemistry, to improve efficiency, safety, and scalability of the synthesis.

A comparative analysis of potential synthetic routes could be envisioned as follows:

Synthetic RoutePotential AdvantagesPotential Challenges
Hydrosilylation High atom economy, well-established for other silanes.Requires a suitable catalyst, potential for side reactions.
Grignard Reaction Versatile for forming carbon-silicon bonds.Stoichiometric use of magnesium, potential for hazardous byproducts.
Direct Synthesis Potentially lower cost, fewer steps.Often requires high temperatures and pressures, catalyst development needed.

Advanced Interfacial Engineering for Tailored Material Performance

This compound, like other organosilanes, possesses the potential to act as a coupling agent or surface modifier. Its unique structure, combining a bulky 2-methyl-2-phenylpropyl group with hydrolyzable ethoxy groups, suggests that it could impart specific properties to material interfaces. Future research in this area would be crucial to unlock its potential in composite materials and surface treatments.

Prospective research areas include:

Adhesion Promotion: A primary application for silanes is to improve the adhesion between organic polymers and inorganic substrates. Research could focus on quantifying the adhesion strength imparted by this specific silane (B1218182) in various composite systems, such as glass fiber-reinforced polymers or filled elastomers.

Surface Hydrophobicity: The phenyl and methyl groups in the organic substituent could be leveraged to create hydrophobic surfaces. Studies could investigate the contact angle and water-repellency of surfaces treated with this compound.

Exploration of Novel Applications in Functional Materials and Devices

The specific applications of this compound are not well-documented. Future research should aim to identify and develop novel applications where its unique structure could provide a distinct advantage.

Potential areas for exploration include:

Coatings and Sealants: The compound could be a component in advanced coatings, providing improved durability, weather resistance, or specific surface properties. Its potential as a crosslinker or adhesion promoter in high-performance sealants could also be investigated.

Electronic Materials: The presence of the phenyl group might offer interesting dielectric or thermal properties, making it a candidate for investigation in electronic encapsulation or as a surface treatment for components.

Biomaterials: The biocompatibility and interaction of surfaces modified with this silane could be explored for applications in medical devices or implants, although this would require extensive and rigorous investigation.

Theoretical and Computational Modeling of Silane Interactions and Reactivity

In the absence of extensive experimental data, theoretical and computational modeling can provide valuable insights into the behavior of this compound. Molecular modeling techniques could be employed to predict its properties and guide experimental work.

Key areas for computational studies include:

Hydrolysis and Condensation Reactions: Modeling the kinetics and thermodynamics of the hydrolysis of the ethoxy groups and the subsequent condensation reactions would be fundamental to understanding how it forms bonds with surfaces and other silane molecules.

Interactions with Surfaces: Simulating the adsorption and binding of the silane molecule on various inorganic surfaces (e.g., silica (B1680970), alumina (B75360), titania) could predict the stability and nature of the resulting interface.

Structure-Property Relationships: Computational methods could be used to correlate the molecular structure of this compound with macroscopic properties, such as adhesion strength or surface energy, in composite materials. This would enable the rational design of new materials with tailored performance.

Modeling TechniqueResearch FocusPredicted Outcomes
Density Functional Theory (DFT) Reaction mechanisms, electronic structure.Activation energies for hydrolysis, bond dissociation energies.
Molecular Dynamics (MD) Interfacial behavior, conformational analysis.Adsorption energies on surfaces, orientation of molecules at the interface.
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular descriptors with properties.Prediction of physical properties like boiling point, refractive index.

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